molecular formula C23H24N6O3 B2560343 (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 476668-42-5

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2560343
CAS RN: 476668-42-5
M. Wt: 432.484
InChI Key: LDUAWRDQWRJJQC-BUVRLJJBSA-N
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Description

The compound “(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a chemical compound with the molecular formula C22H22N6O4 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods and Structural Blocks: The compound's derivatives, particularly methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, have been synthesized and characterized, indicating their potential as structural blocks for various structures (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).
  • Crystal Structure Studies: Crystallographic techniques have been employed to understand the molecular and crystal structure of related compounds, providing insight into their conformation and stability (Zeng, 2014).

Potential Therapeutic Applications

  • Neurodegenerative Diseases: Derivatives of this compound, particularly 8-benzyl-substituted tetrahydropyrazino purinediones, have been evaluated for their potential in treating neurodegenerative diseases. They show promise as multitarget drugs, acting as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014).

Chemical Properties and Reactions

  • Zwitterionic Forms: Studies on C-alkyl derivatives of Meldrum's acids, which are structurally related, reveal insights into their acidity and the formation of zwitterionic forms. This highlights their potential in organic synthesis (Mierina, Mishnev, & Jure, 2015).
  • Analgesic Activity: Related compounds, such as 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, have been shown to possess significant analgesic activity, suggesting potential pharmaceutical applications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Optical Properties

  • Nonlinear Optical Properties: Certain derivatives exhibit significant nonlinear optical properties, making them potential candidates for applications in optical devices and materials (Shettigar et al., 2009).

properties

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-27-20-19(21(30)28(2)23(27)31)29(14-13-16-7-5-4-6-8-16)22(25-20)26-24-15-17-9-11-18(32-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUAWRDQWRJJQC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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